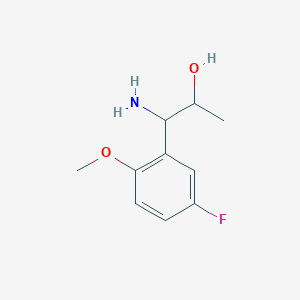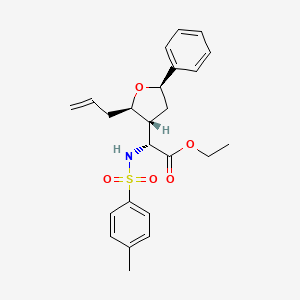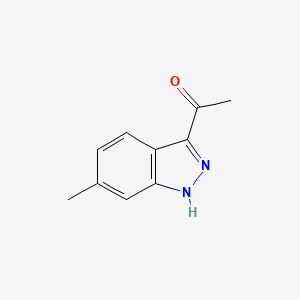
1-(6-Methyl-1H-indazol-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-1H-indazol-3-YL)ethanone is an organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This specific compound features a methyl group at the 6th position of the indazole ring and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-indazol-3-YL)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-1H-indazol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of 1-(6-Methyl-1H-indazol-3-YL)acetic acid.
Reduction: Formation of 1-(6-Methyl-1H-indazol-3-YL)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the indazole ring.
Scientific Research Applications
1-(6-Methyl-1H-indazol-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1H-indazol-3-YL)ethanone is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-indazol-6-yl)ethanone
- 1-(1H-Indazol-3-yl)ethanone
- 1-(1-Methyl-1H-indazol-3-yl)ethanone
Comparison: 1-(6-Methyl-1H-indazol-3-YL)ethanone is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and therapeutic applications .
Properties
CAS No. |
4498-75-3 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(6-methyl-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-12-10(8)7(2)13/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AJAAUPZGSUKKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


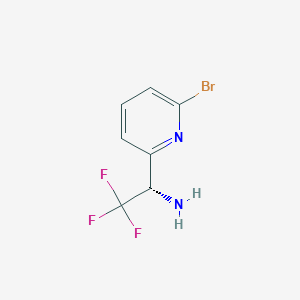
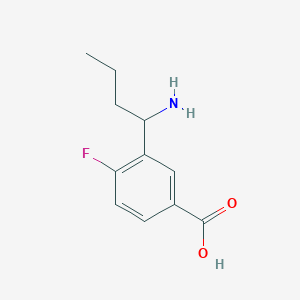

![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)


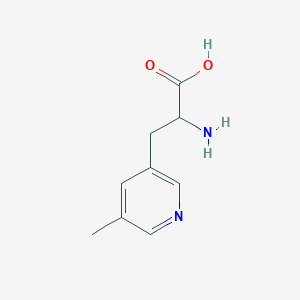
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
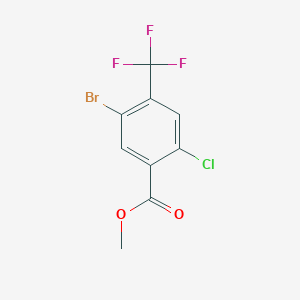
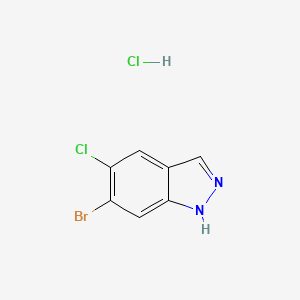
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
